5-Methyl-2-phenyl-3-furaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

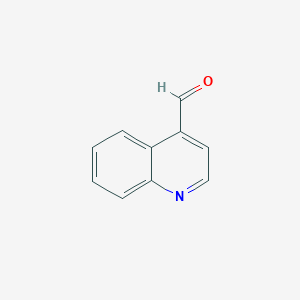

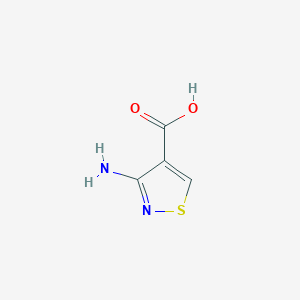

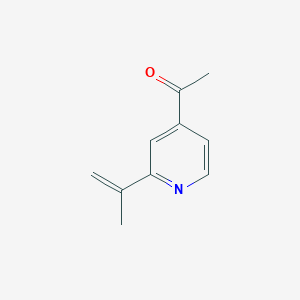

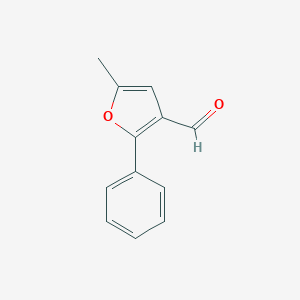

5-Methyl-2-phenyl-3-furaldehyde is a derivative of furan, a heterocyclic organic compound. The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring in this compound is substituted at the 2nd position with a formyl group and at the 5th position with a methyl group, which contributes to its unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of 5-methyl-2-phenyl-3-furaldehyde and its derivatives can be achieved through palladium-catalyzed arylation of 2-furaldehyde, which allows for the introduction of various aryl groups into the furan ring . Another method involves a multi-step process starting from furaldehyde diethyl acetal, which includes deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection . Additionally, organozinc reagents have been utilized for the preparation of 5-substituted 2-furaldehydes, showcasing the versatility of metal-catalyzed reactions in synthesizing such compounds .

Molecular Structure Analysis

The molecular geometry of 5-methyl-2-furaldehyde, a related compound, has been studied using gas electron diffraction. It was found that two conformers, syn and anti, coexist, with the syn form being more prevalent at 333 K. This study provides insights into the conformational properties of the molecule, which are likely to be similar for 5-methyl-2-phenyl-3-furaldehyde .

Chemical Reactions Analysis

5-Methyl-2-phenyl-3-furaldehyde can undergo various chemical reactions due to the presence of the reactive aldehyde group. For instance, it can react with hippuric acid to form heteroarylidene derivatives, a process that can be enhanced using microwave irradiation . The reactivity of furan-2-carboxaldehydes in the Maillard reaction has also been investigated, leading to the formation of colored compounds that are important in food chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-2-phenyl-3-furaldehyde derivatives can be inferred from studies on similar compounds. For example, high-performance liquid chromatography has been used to determine related furan aldehydes in honey, indicating the importance of analytical methods in characterizing these compounds . Furthermore, the selective hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furans using a heterogeneous ruthenium catalyst demonstrates the potential for selective transformations of furan derivatives10.

Applications De Recherche Scientifique

Agricultural Applications

Research on nitrofuran compounds, which include derivatives related to furfural (such as 5-nitro-2-furaldehyde derivatives), has shown their potential in improving growth and health in poultry. These compounds have been studied for their chemotherapeutic value and growth stimulation properties, indicating potential agricultural applications (Boone & Barnett, 1965).

Green Chemistry and Solvent Selection

The conversion of sugars to furfural and its derivatives, such as 5-Hydroxymethylfurfural (5-HMF), highlights the role of furan compounds in green chemistry. These compounds serve as building blocks for chemicals and fuels derived from lignocellulosic biomass. Studies emphasize the importance of selecting environmentally friendly solvents and optimizing reaction conditions to enhance the sustainability of the production process (Esteban, Vorholt, & Leitner, 2020).

Polymer Science

Furfural derivatives are investigated for their polymerization properties. The study of higher aliphatic aldehydes, including branched hydrocarbon chains, explores their potential in creating polymers with unique properties. This research contributes to developing new materials with practical applications in various industries (Kubisa, Neeld, Starr, & Vogl, 1980).

Environmental Monitoring

In the context of environmental science, furfural and its derivatives are used as chemical indicators to monitor the degradation of cellulosic electrical paper insulation in transformers. The presence of furaldehyde derivatives in transformer oil can signal high rates of paper degradation, offering a method for condition monitoring and life prediction of electrical insulation (Emsley & Stevens, 1994).

Catalytic Transformations

The catalytic transformation of biomass-derived furfurals into valuable compounds like cyclopentanones and their derivatives has been extensively researched. This area focuses on developing efficient, cost-effective, and environmentally friendly catalysts and processes for converting furfural (FF) and 5-Hydroxymethylfurfural (HMF) into commercially significant chemicals, emphasizing the importance of FF and HMF as renewable feedstocks for the chemical industry (Dutta & Bhat, 2021).

Safety And Hazards

5-Methyl-2-phenyl-3-furaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-methyl-2-phenylfuran-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(8-13)12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEAOVDZILYEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439208 |

Source

|

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenyl-3-furaldehyde | |

CAS RN |

157836-53-8 |

Source

|

| Record name | 5-methyl-2-phenyl-3-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.